molecular formula C21H26F3N5O3S B4841676 {1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B4841676
M. Wt: 485.5 g/mol
InChI Key: LLIWGQLKQXLDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structural features, which include a pyrazole ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of {1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route begins with the preparation of the pyrazole ring, which is achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives as starting materials. The trifluoromethyl-substituted phenyl group is typically incorporated through electrophilic aromatic substitution reactions, utilizing trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes a variety of chemical reactions, reflecting its complex structure. Common reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often employing hydrogenation catalysts like palladium on carbon, can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances its binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

When compared to similar compounds, {1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE stands out due to its unique combination of structural features. Similar compounds include:

Properties

IUPAC Name

[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5O3S/c1-26-15-19(13-25-26)33(31,32)29-7-3-4-16(14-29)20(30)28-10-8-27(9-11-28)18-6-2-5-17(12-18)21(22,23)24/h2,5-6,12-13,15-16H,3-4,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIWGQLKQXLDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 5
{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.